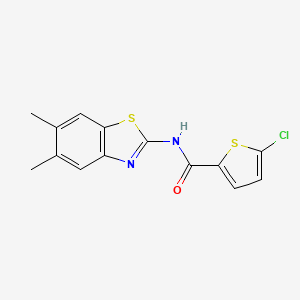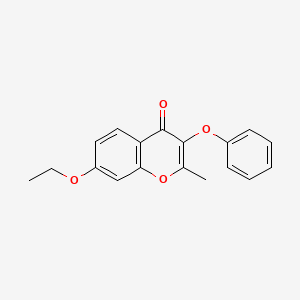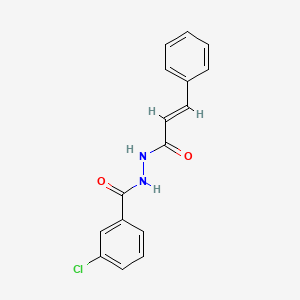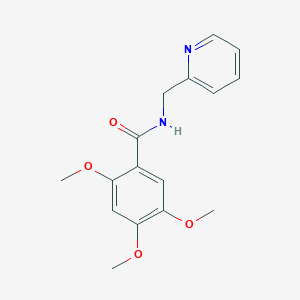![molecular formula C17H18N2O4S B5711409 methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711409.png)
methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate, commonly known as DMAB, is a chemical compound that has been widely studied for its potential applications in various scientific fields. DMAB is a member of the thioamide family, which are compounds containing a sulfur atom bonded to a carbon atom in a double bond and an amide group. The chemical structure of DMAB makes it a promising candidate for use in various chemical and biological applications.
作用機序
The mechanism of action of DMAB is not fully understood. However, it is believed that DMAB exerts its antitumor activity by inducing apoptosis, a form of programmed cell death, in cancer cells. DMAB may also inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to the active site of the enzyme and preventing its activity. DMAB may also possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
DMAB has been shown to possess a variety of biochemical and physiological effects. DMAB has been shown to induce apoptosis in cancer cells, which may lead to tumor regression. DMAB may also inhibit the activity of certain enzymes, such as acetylcholinesterase, which may lead to the improvement of cognitive function in patients with Alzheimer's disease. DMAB may also possess anti-inflammatory properties, which may lead to the reduction of inflammation in the body.
実験室実験の利点と制限
DMAB has several advantages for use in lab experiments. DMAB is a potent antitumor agent that can be used to study the mechanisms of cancer cell death. DMAB may also be used to study the activity of certain enzymes, such as acetylcholinesterase, in vitro. However, DMAB also has several limitations for use in lab experiments. DMAB is a complex molecule that requires a high level of expertise in organic chemistry to synthesize. DMAB may also be toxic to cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of DMAB. DMAB may be further studied for its potential applications in the treatment of cancer, Alzheimer's disease, and inflammatory diseases. DMAB may also be used as a tool for studying the mechanisms of apoptosis and enzyme activity. The synthesis method of DMAB may also be optimized to improve its yield and purity. Overall, DMAB has the potential to be a valuable tool for scientific research in various fields.
合成法
DMAB can be synthesized through a multi-step reaction process involving several chemical reagents. The first step involves the reaction of 2,4-dimethoxyaniline with thionyl chloride to produce 2,4-dimethoxyphenyl isothiocyanate. The second step involves the reaction of 2,4-dimethoxyphenyl isothiocyanate with methyl 3-amino benzoate to produce DMAB. The synthesis process of DMAB is complex and requires a high level of expertise in organic chemistry.
科学的研究の応用
DMAB has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. DMAB has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. DMAB can also inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. DMAB has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
methyl 3-[(2,4-dimethoxyphenyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-21-13-7-8-14(15(10-13)22-2)19-17(24)18-12-6-4-5-11(9-12)16(20)23-3/h4-10H,1-3H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKQPAYXJCEPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC=CC(=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4-(3-methylbutoxy)benzyl]thio}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5711340.png)
![3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5711349.png)
![N'-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5711351.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5711357.png)






![7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5711436.png)
![3-(chloromethyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B5711443.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)